4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide, with the Chemical Abstracts Service (CAS) number 683231-73-4, is a complex organic compound notable for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, an isoindolinone moiety, and a benzamide linkage. Its intricate design allows it to serve as a versatile building block in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and EvitaChem, which provide detailed descriptions, molecular data, and synthesis methods for this compound.
4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide belongs to the class of benzamides and is further classified under isoindolinones. It is recognized for its potential biological activity and utility in synthesizing complex polyamides with unique properties.
The synthesis of 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves several steps:
The synthetic routes may vary, but they generally require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. In industrial settings, continuous flow chemistry techniques may be employed to enhance efficiency and scalability.
The molecular formula of 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is , with a molecular weight of approximately 336.39 g/mol. Its structural representation can be described as follows:
4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide can participate in various chemical reactions typical of benzamides and isoindolinones:
The specific conditions for these reactions depend on the desired product and may involve catalysts or specific solvents to facilitate the transformation.
The mechanism by which 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide exerts its effects primarily involves interactions with biological targets such as enzymes or receptors.
The compound may act as an inhibitor or modulator of specific enzymatic activities or receptor functions. For example:
Research indicates that this compound has potential applications in drug discovery due to its ability to selectively target biological pathways.
Key physical properties include:
Relevant chemical properties include:
These properties make it suitable for various applications in research and industry.
4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide has several notable applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research endeavors.
The core isoindolinone scaffold in 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (CAS 683231-73-4) serves as a critical structural foundation for developing potent proteolysis targeting chimeras (PROTACs) against indoleamine 2,3-dioxygenase 1 (IDO1). This heterocyclic system features a rigid planar configuration that enables optimal positioning within the IDO1 active site through multiple binding interactions. The molecular structure (C₂₀H₂₀N₂O₃) exhibits a balanced amphiphilic character with a calculated LogP of 3.2 ± 0.3, indicating moderate lipophilicity essential for cellular permeability while maintaining sufficient aqueous solubility for biological activity [1].
Strategic hydrophobic substitution at the para-position of the benzamide moiety significantly enhances target engagement. Introduction of the tert-butyl group creates an extended hydrophobic pocket interaction that improves binding affinity by approximately 3-fold compared to unsubstituted analogs. Molecular dynamics simulations reveal that the tert-butyl group induces conformational changes in IDO1's heme-binding domain, resulting in a 40% increase in residence time compared to dimethylamino-substituted analogs [4]. This extended target engagement is crucial for facilitating productive ternary complex formation with E3 ligases.
Table 1: Structural Modifications and Their Impact on IDO1 Binding Affinity
R-Group Modification | Binding Affinity (Kd, μM) | Cellular Permeability (Papp, ×10⁻⁶ cm/s) | PROTAC Efficiency (%) |
---|---|---|---|
Unsubstituted (H) | 5.2 ± 0.3 | 12.4 ± 1.1 | 35 ± 4 |
4-Dimethylamino | 3.8 ± 0.2 | 18.6 ± 1.3 | 42 ± 3 |
4-tert-butyl | 1.7 ± 0.1 | 15.2 ± 0.9 | 78 ± 5 |
4-Trifluoromethyl | 2.1 ± 0.2 | 14.8 ± 1.0 | 65 ± 4 |
4-Cyano | 3.2 ± 0.3 | 9.5 ± 0.8 | 48 ± 4 |
The methyl substitution at the 2-position of the isoindolinone ring demonstrates unexpected benefits beyond steric stabilization. Crystallographic studies show this methyl group induces a favorable torsional angle (115-120°) between the benzamide and isoindolinone planes, optimizing vector alignment for linker attachment in PROTAC configurations. Additionally, the methyl group reduces intermolecular π-π stacking in solid state, enhancing solubility by approximately 40% compared to des-methyl analogs while maintaining thermal stability up to 280°C as confirmed by thermogravimetric analysis [1].
The ternary complex stability between IDO1, PROTAC, and E3 ligase directly determines degradation efficiency. When 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide incorporates cereblon (CRBN) recruiting ligands, it induces rapid IDO1 ubiquitination within 2 hours of treatment, achieving >70% degradation at 100 nM concentration. This efficiency stems from the dynamic protein-protein interactions between IDO1's regulatory domain and CRBN's tri-tryptophan pocket, which exhibits complementary electrostatic surfaces with a calculated binding energy of -9.8 kcal/mol [2].
Comparative analysis reveals that CRBN recruitment creates a more extended protein-protein interface (1,450 Ų) compared to VHL-based counterparts (980 Ų). This larger interface accommodates greater conformational flexibility in the ternary complex, as evidenced by hydrogen-deuterium exchange mass spectrometry showing 35% reduced deuterium uptake in the IDO1-CRBN complex versus IDO1-VHL. The enhanced stability translates to a 60% increase in ubiquitin transfer efficiency, with mass spectrometry detecting an average of 5.2 ubiquitin molecules per IDO1 monomer within 30 minutes [2] [5].
Table 2: Ternary Complex Properties with Different E3 Ligase Recruitment
E3 Ligase Type | Complex Half-life (min) | Ubiquitination Rate (min⁻¹) | Degradation Efficiency (% at 100 nM) | Cooperativity (α) |
---|---|---|---|---|
CRBN | 42 ± 3 | 0.18 ± 0.02 | 78 ± 5 | 1.8 ± 0.2 |
VHL | 28 ± 2 | 0.12 ± 0.01 | 65 ± 4 | 1.2 ± 0.1 |
cIAP | 19 ± 1 | 0.08 ± 0.01 | 52 ± 4 | 0.8 ± 0.1 |
MDM2 | 32 ± 2 | 0.10 ± 0.01 | 58 ± 3 | 1.0 ± 0.1 |
The PROTAC binding kinetics demonstrate remarkable cooperativity, particularly with CRBN recruiters. Surface plasmon resonance studies show positive cooperativity (α = 1.8) in ternary complex formation, where initial IDO1-PROTAC binding increases the association rate for CRBN by 6.5-fold. This cooperativity stems from allosteric communication between the proteins, where IDO1 binding induces conformational changes in the PROTAC linker region that pre-organize the CRBN-binding interface. Molecular dynamics simulations indicate this pre-organization reduces the entropic penalty of ternary complex formation by 3.2 kcal/mol compared to non-cooperative systems [2].
Linker composition critically determines the blood-brain barrier (BBB) penetration capability of 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide-based PROTACs. Polyethylene glycol (PEG) linkers significantly outperform alkyl chains in BBB translocation, with optimal penetration observed at 4-6 ethylene glycol units. PROTACs featuring PEG₄ linkers achieve brain-to-plasma ratios of 0.28 ± 0.03 in murine models, representing a 3-fold enhancement over alkyl-linked analogs [2] [5].
The spatial conformation imposed by different linkers dramatically influences passive diffusion across BBB endothelial cells. Nuclear magnetic resonance analysis reveals that PEG linkers predominantly adopt helical gauche conformations (75% population) that compact the overall molecular structure, reducing the hydrodynamic radius to 8.2 Šcompared to 12.5 Šfor extended alkyl linkers. This compact configuration decreases polar surface area to 125 Ų, below the 150 Ų threshold associated with efficient BBB penetration [5].
Table 3: Linker Optimization for Blood-Brain Barrier Penetration
Linker Type | Length (Atoms) | Brain-to-Plasma Ratio | Passive Permeability (Papp, ×10⁻⁶ cm/s) | Efflux Ratio (P-gp) |
---|---|---|---|---|
Alkyl C8 | 8 | 0.09 ± 0.01 | 8.2 ± 0.7 | 5.8 ± 0.4 |
PEG₂ | 10 | 0.15 ± 0.02 | 12.6 ± 1.0 | 3.2 ± 0.3 |
PEG₄ | 14 | 0.28 ± 0.03 | 18.4 ± 1.2 | 1.8 ± 0.2 |
PEG₆ | 18 | 0.22 ± 0.02 | 15.3 ± 1.1 | 2.1 ± 0.2 |
PEG₈ | 22 | 0.11 ± 0.01 | 9.8 ± 0.8 | 4.5 ± 0.3 |
Carrier-mediated transport offers a promising strategy to overcome efflux transporter limitations. Incorporating protonatable nitrogen atoms at strategic positions within the linker enables recognition by the proton-coupled organic cation antiporter system. This modification reduces P-glycoprotein (P-gp) efflux ratios from >5 to <2, while simultaneously increasing BBB permeation by 2.3-fold. The optimal placement involves positioning the basic nitrogen 6-8 atoms from the isoindolinone core, creating a molecular dipole that facilitates membrane partitioning at physiological pH [5].
The choice of E3 ligase significantly influences the degradation kinetics and tissue specificity of 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide-based PROTACs. CRBN-based constructs demonstrate substantially faster degradation kinetics (DC₅₀ = 8 nM, t₁/₂ = 1.2 h) compared to VHL-based counterparts (DC₅₀ = 32 nM, t₁/₂ = 3.5 h). This enhanced efficiency stems from CRBN's substrate plasticity, which accommodates greater variability in the orientation of ubiquitin transfer, as confirmed by cryo-EM studies showing multiple productive ubiquitination geometries [3] [6].
Tissue distribution profiles reveal striking differences between E3 ligase systems. CRBN-recruiting PROTACs exhibit 3.5-fold higher brain accumulation compared to VHL-based constructs, attributed to CRBN's lower expression in BBB endothelium. Quantitative proteomics shows VHL expression in brain microvascular endothelial cells is 4.2-fold higher than CRBN, creating a "sink effect" that sequesters VHL-directed PROTACs before brain penetration. Consequently, CRBN-based PROTACs achieve therapeutic brain concentrations at 50% lower systemic doses [2] [3].
Heterobifunctional engagement strategies demonstrate that CRBN ligands induce more favorable cooperativity (α = 1.8) with IDO1 compared to VHL ligands (α = 1.2). This difference originates from allosteric communication networks in the ternary complexes, where CRBN recruitment triggers conformational changes in IDO1 that stabilize the PROTAC-binding interface. Hydrogen-deuterium exchange experiments identify enhanced protection (ΔΔG = 1.8 kcal/mol) in the IDO1 regulatory domain exclusively with CRBN-based PROTACs, explaining the improved degradation efficiency [6] [9].
Ligand dissociation kinetics reveal another critical advantage of CRBN recruitment. Surface plasmon resonance shows CRBN-PROTAC complexes exhibit slower off-rates (koff = 0.02 s⁻¹) compared to VHL-PROTAC (koff = 0.08 s⁻¹), increasing the probability of successful ubiquitin transfer. This kinetic stability correlates directly with degradation efficiency across multiple cell types (R² = 0.93), establishing dissociation rate as a key predictor of PROTAC efficacy [3] [9].
Table 4: Comparative Analysis of CRBN vs. VHL Recruitment in CNS PROTACs
Parameter | CRBN-Based PROTACs | VHL-Based PROTACs | Significance |
---|---|---|---|
DC₅₀ (nM) | 8 ± 1 | 32 ± 3 | p < 0.001 |
Degradation Half-life (h) | 1.2 ± 0.1 | 3.5 ± 0.3 | p < 0.001 |
Maximal Degradation (%) | 92 ± 3 | 78 ± 4 | p < 0.01 |
Cooperativity (α) | 1.8 ± 0.2 | 1.2 ± 0.1 | p < 0.001 |
Brain-to-Plasma Ratio | 0.28 ± 0.03 | 0.08 ± 0.01 | p < 0.001 |
Ternary Complex Half-life (min) | 42 ± 3 | 28 ± 2 | p < 0.01 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1